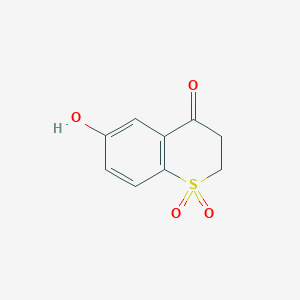
6-Hydroxythiochroman-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxythiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiochromanone, characterized by the presence of a hydroxyl group at the 6th position and a sulfone group at the 1,1-dioxide position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxythiochroman-4-one 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with thiochroman-4-one.
Hydroxylation: Introduction of a hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.
Oxidation: The sulfone group at the 1,1-dioxide position is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxythiochroman-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
6-Hydroxythiochroman-4-one 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-parasitic agent, particularly against tropical diseases such as malaria and leishmaniasis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its ability to modulate reactive oxygen species levels has been explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Hydroxythiochroman-4-one 1,1-dioxide involves its interaction with specific molecular targets:
Reactive Oxygen Species Modulation: The compound increases reactive oxygen species levels in cells, leading to oxidative stress and cell death in parasites.
Enzyme Inhibition: It acts as an allosteric modulator of enzymes such as trypanothione reductase, disrupting the parasite’s metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiochroman-4-one: The parent compound without the hydroxyl and sulfone groups.
Thiophene 1,1-dioxides: Similar sulfur-containing heterocycles with different ring structures.
Uniqueness
6-Hydroxythiochroman-4-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate reactive oxygen species and inhibit key enzymes in parasites sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H8O4S |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
6-hydroxy-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H8O4S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,10H,3-4H2 |
InChI-Schlüssel |
UYOMLPSIYJPWLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)

![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)
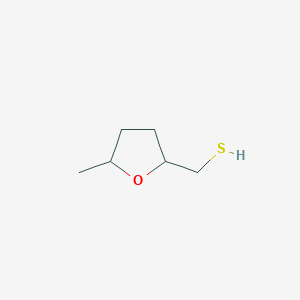
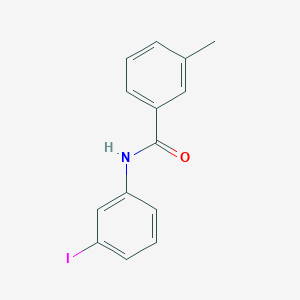
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)
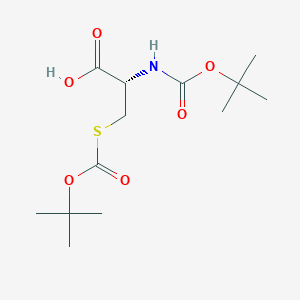
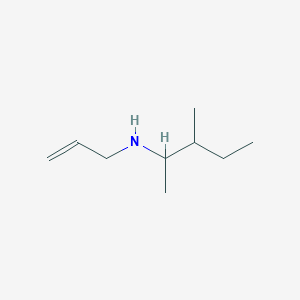

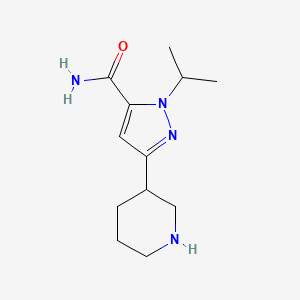
![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)

